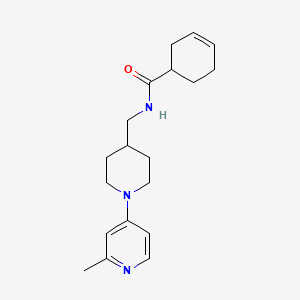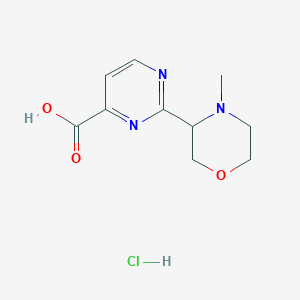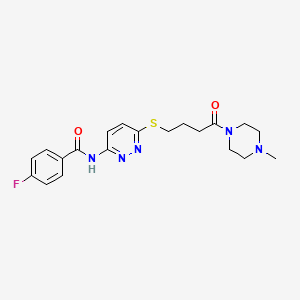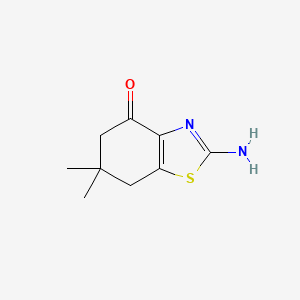
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C19H27N3O and its molecular weight is 313.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Inhibitors of Nitric Oxide Synthase
One application of compounds structurally related to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is as selective inducible nitric oxide synthase (NOS) inhibitors. The modification of the N-substitution in the pyridine and piperidine series has been found to result in potent and selective inhibition of inducible NOS, indicating the potential for therapeutic applications in conditions where selective inhibition of NOS is desired (Connolly et al., 2004).
H3-Receptor Antagonists
Another area of research involves the use of structurally similar compounds as H3-receptor antagonists. Studies have shown that certain cyclohexyl and piperidine derivatives can act as potent H3-receptor antagonists, which could be beneficial in designing new drugs using these molecules as templates. Conformational analysis and X-ray crystallography of these compounds provide insights into their interactions and potential as drug candidates (Plazzi et al., 1997).
Repellent Efficacy Against Insects
The compound and its derivatives have also been evaluated for their repellent efficacy against insects such as Aedes communis and Simulium venustum. Research indicates that certain piperidine derivatives provide significant protection against these insects, surpassing the efficacy of traditional repellents like DEET. This suggests potential applications in developing more effective insect repellents for public health purposes (Debboun et al., 2000).
Anti-acetylcholinesterase Activity
Additionally, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Compounds with certain modifications have shown potent inhibitory effects on AChE, suggesting their potential use in treating diseases associated with AChE, such as Alzheimer's disease. The research highlights the importance of the piperidine nitrogen atom's basicity in enhancing activity (Sugimoto et al., 1990).
Mechanism of Action
The mode of action of these compounds often involves interactions with specific protein targets in the body, leading to changes in cellular function. The exact targets and modes of action can vary widely depending on the specific structure of the compound and its functional groups .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with metabolic enzymes can all impact its pharmacokinetic properties .
Environmental factors such as pH, temperature, and the presence of other substances can also influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-13-18(7-10-20-15)22-11-8-16(9-12-22)14-21-19(23)17-5-3-2-4-6-17/h2-3,7,10,13,16-17H,4-6,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDDEAVQAZOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2970933.png)

![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2970938.png)

![N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2970942.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B2970944.png)
![(2E)-3-({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2970945.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2970950.png)
